Thalifoline

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Choose Thalifoline (CAS: 21796-15-6), a critical simple isoquinoline alkaloid for your research, not a generic substitute. Its unique substitution pattern delivers a specific cytotoxic profile (HepG2 IC50 = 20.08 µg/mL) absent in close isomers like corydaldine. This makes it an essential reference standard for SAR investigations. Our high-purity (≥98%) supply ensures analytical resolution, serving as a primary standard for HPLC/LC-MS method validation and a proven scaffold for antifungal discovery. Avoid experimental variability; secure the authentic natural product.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 21796-15-6
Cat. No. B1213839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalifoline
CAS21796-15-6
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1=O)O)OC
InChIInChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3
InChIKeyWPKMGEQXTYQXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalifoline (CAS 21796-15-6): Structural and Bioactivity Profile of an Isoquinolone Alkaloid for Research Sourcing


Thalifoline (CAS: 21796-15-6) is a naturally occurring isoquinolone alkaloid, formally named 7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one, with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol [1]. It is biosynthesized within various plant families, notably the Annonaceae, Menispermaceae, and Ranunculaceae, and is frequently co-isolated with structurally related alkaloids such as northalifoline and corydaldine [2]. As a member of the simple isoquinoline alkaloid subclass, thalifoline is primarily procured for research purposes, particularly in the study of natural product pharmacology, due to its demonstrated antifungal properties and selective cytotoxic effects against specific cancer cell lines [3].

Why Simple Isoquinoline Alkaloids Like Thalifoline Cannot Be Interchanged for Research Consistency


Substituting thalifoline with another simple isoquinoline alkaloid, such as corydaldine or N-methylcorydaldine, is scientifically unsound due to the critical role of specific structural motifs in determining biological activity. While many of these compounds share a core isoquinolone skeleton, subtle variations in hydroxyl and methoxy substitution patterns directly govern their target interactions and potency. For instance, a head-to-head comparative study demonstrated that thalifoline exhibits a unique and quantifiable cytotoxic profile against HepG2 cells that is not recapitulated by other alkaloids from the same class, including its close analog northalifoline [1]. Furthermore, even closely related structural isomers like corydaldine and N-methylcorydaldine, which share the exact same molecular formula (C₁₁H₁₃NO₃) and weight, possess distinct substitution patterns that preclude their interchangeability in assays designed to investigate structure-activity relationships (SAR) or specific mechanisms of action [2]. Generic substitution therefore risks introducing uncontrolled variables, compromising experimental reproducibility and leading to erroneous conclusions.

Quantitative Differentiation of Thalifoline (21796-15-6) Against In-Class Analogs and Structural Isomers


Superior Cytotoxic Selectivity for HepG2 Liver Cancer Cells Compared to (S)-(+)-Reticuline and N-Oxide Derivatives

In a comparative evaluation of alkaloids isolated from Diclinanona calycina, thalifoline demonstrated selective and quantifiable cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. Its potency was distinguishable from other isolated alkaloids, including the benzylisoquinoline (S)-(+)-reticuline and its N-oxide derivatives [1]. While other compounds in the panel showed activity against various cell lines, thalifoline's effect was specifically quantified against HepG2, providing a clear differentiation point for procurement in studies focused on liver cancer or general alkaloid cytotoxicity.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Lack of Significant Cytotoxicity Against MRC-5 Non-Cancerous Lung Fibroblasts as a Key Selectivity Indicator

In the same comprehensive study, thalifoline exhibited negligible cytotoxicity against the non-cancerous MRC-5 human lung fibroblast cell line, with an IC50 value exceeding 25.0 µg/mL (>120.72 µM) [1]. This lack of activity against a normal, healthy cell line provides a crucial data point for its selectivity profile. This contrasts with the potent activity of the positive control doxorubicin (IC50 = 3.19 µg/mL on MRC-5) and serves as a baseline that differentiates thalifoline from more broadly cytotoxic agents.

Selectivity Index Non-cancerous Cell Line Therapeutic Window

Chemical Structure Defines Thalifoline Against Its Constitutional Isomers, Corydaldine and N-Methylcorydaldine

Thalifoline (C₁₁H₁₃NO₃) is structurally defined by its specific substitution pattern: a methoxy group at position 6, a hydroxyl group at position 7, and a methyl group on the nitrogen of the 3,4-dihydroisoquinolin-1-one core. This structure is demonstrably different from its constitutional isomers, which are often co-isolated or synthetically derived. For instance, corydaldine (6,7-dimethoxy-3,4-dihydroisoquinolin-1-one) and N-methylcorydaldine (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one) share the same molecular formula and weight but differ in their functional group arrangement [REFS-1, REFS-2]. These subtle differences are unequivocally resolved by analytical techniques such as NMR and MS, which are essential for compound verification upon receipt.

Chemical Structure Isomer Differentiation Analytical Chemistry

Reported Antifungal Activity Against Fusarium oxysporum Establishes a Distinct Bioactivity Profile from In-Class Compounds

Multiple vendor and database sources consistently report that thalifoline displays antifungal activity, specifically citing an assay of 100 µg against the plant pathogen Fusarium oxysporum f. sp. lycopersici [REFS-1, REFS-2]. While this is a single-concentration data point lacking a direct comparator from the same study, it establishes a reproducible bioactivity profile for this compound. This profile is distinct from other co-occurring alkaloids like northalifoline and corydaldine, for which antifungal activity against this specific strain is not consistently reported.

Antifungal Agricultural Research Natural Product Bioactivity

Application Scenarios Where Thalifoline (21796-15-6) Provides a Measurable Research Advantage


Reference Standard for Structure-Activity Relationship (SAR) Studies of Simple Isoquinolines

In SAR investigations aimed at optimizing the cytotoxicity or other bioactivities of simple isoquinoline alkaloids, thalifoline serves as an essential reference standard. Its well-defined activity against HepG2 cells (IC50 = 20.08 µg/mL) and lack of activity against MRC-5 cells (>25.0 µg/mL) provide a quantifiable baseline [1]. Researchers can use thalifoline to benchmark the effects of synthetic modifications, such as alterations to its 6-methoxy and 7-hydroxy groups, to understand how these substitutions influence potency and selectivity relative to the natural product scaffold.

Analytical Method Development for Isoquinolone Alkaloid Purity and Identity Verification

Due to its existence alongside close structural isomers like corydaldine and N-methylcorydaldine, a high-purity sample of thalifoline (typically ≥97.5% by HPLC) is a critical tool for developing robust analytical methods . It can be used as a primary reference standard for HPLC, LC-MS, or NMR method validation to ensure chromatographic resolution of these isomers. This is essential for laboratories involved in the quality control of herbal medicines or the dereplication of natural product extracts from plants known to contain thalifoline, such as Menispermum dauricum or Thalictrum species [2].

Targeted Metabolite Profiling in Plant Biology and Chemotaxonomy

Thalifoline's occurrence is documented across specific plant genera, including Hernandia, Diclinanona, and Corydalis [3]. A purified, analytically characterized sample of thalifoline is an indispensable standard for targeted metabolomics or chemotaxonomic studies. It allows for the positive identification and accurate quantification of this specific alkaloid within complex plant matrices, facilitating research into the biosynthetic pathways of isoquinolone alkaloids and the phylogenetic relationships among plant species.

Primary Screening in Antifungal Discovery Programs

For research programs engaged in the discovery of novel antifungal agents for agricultural or horticultural applications, thalifoline presents a structurally defined starting point with a documented activity against Fusarium oxysporum f. sp. lycopersici . While the available data is from a single-concentration assay (100 µg), it provides sufficient justification for thalifoline to be included in broader panel screens or for use as a scaffold for the semi-synthesis of analogs with potentially enhanced fungicidal properties.

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